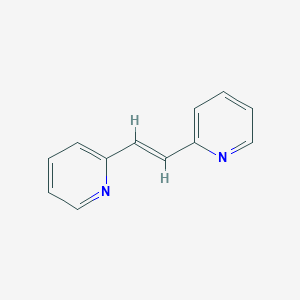

1,2-Bis(2-pyridyl)ethylene

Descripción

Propiedades

IUPAC Name |

2-[(E)-2-pyridin-2-ylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1-10H/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEOCEQLCZEBMK-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871839 | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Aldrich MSDS] | |

| Record name | 1,2-Di(2-pyridyl)ethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000378 [mmHg] | |

| Record name | 1,2-Di(2-pyridyl)ethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1437-15-6, 13341-40-7 | |

| Record name | 1,2-Di(2-pyridyl)ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001437156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Pyridyl-2-vinyl)pyridine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013341407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1437-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-di(2-pyridyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of trans-1,2-bis(2-pyridyl)ethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trans-1,2-bis(2-pyridyl)ethylene, a molecule of interest in coordination chemistry and materials science. This document details established synthetic methodologies, complete with experimental protocols and characterization data.

Introduction

trans-1,2-bis(2-pyridyl)ethylene, also known as (E)-2,2'-vinylenedipyridine, is a rigid, conjugated organic ligand. Its two pyridine rings are capable of coordinating to metal centers, making it a valuable building block in the construction of metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies. The photophysical and electronic properties arising from its extended π-system also make it a subject of investigation for applications in materials science. This guide will focus on the practical synthesis of this compound.

Synthetic Methodologies

The synthesis of trans-1,2-bis(2-pyridyl)ethylene can be achieved through several established organic reactions. The most common and effective methods include the Wittig reaction and the McMurry coupling, each offering distinct advantages.

Wittig Reaction

The Wittig reaction is a widely used method for the formation of alkenes from carbonyl compounds and a phosphorus ylide. In the context of synthesizing trans-1,2-bis(2-pyridyl)ethylene, this involves the reaction of 2-pyridinecarboxaldehyde with a phosphonium ylide derived from a 2-picolyl halide.

Reaction Scheme:

(py = 2-pyridyl)

Experimental Protocol: Synthesis via Wittig Reaction

This protocol is adapted from established procedures for analogous compounds and general Wittig reaction conditions.

Materials:

-

(2-Pyridylmethyl)triphenylphosphonium chloride

-

2-Pyridinecarboxaldehyde

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH2Cl2)

-

1-Propanol

-

Water (distilled)

Procedure:

-

Ylide Generation and Reaction: In a suitable round-bottom flask, suspend (2-pyridylmethyl)triphenylphosphonium chloride (1.0 eq) and 2-pyridinecarboxaldehyde (1.0 eq) in dichloromethane.

-

With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise to the suspension. The reaction mixture will typically develop a deep color, indicating the formation of the ylide.

-

Continue stirring at room temperature for a minimum of 30 minutes to ensure complete reaction.

-

Work-up and Isolation: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product, which contains the desired trans-alkene and triphenylphosphine oxide byproduct, can be purified by recrystallization from a suitable solvent system such as 1-propanol/water to afford trans-1,2-bis(2-pyridyl)ethylene as a solid.

Logical Workflow for Wittig Synthesis

Caption: Workflow for the synthesis of trans-1,2-bis(2-pyridyl)ethylene via the Wittig reaction.

McMurry Coupling

The McMurry reaction is a reductive coupling of two carbonyl groups (aldehydes or ketones) to form an alkene, using a low-valent titanium species. The self-coupling of 2-pyridinecarboxaldehyde provides a direct route to 1,2-bis(2-pyridyl)ethylene. This method is particularly effective for creating symmetrical alkenes.

Reaction Scheme:

(py = 2-pyridyl)

Experimental Protocol: Synthesis via McMurry Coupling

Materials:

-

Titanium(IV) chloride (TiCl4) or Titanium(III) chloride (TiCl3)

-

Zinc powder (Zn) or Lithium aluminum hydride (LiAlH4)

-

Tetrahydrofuran (THF), anhydrous

-

2-Pyridinecarboxaldehyde

-

Pyridine (as a catalyst)

Procedure:

-

Preparation of Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous THF. Cool the flask in an ice bath.

-

Slowly add TiCl4 (or TiCl3) to the THF, followed by the portion-wise addition of the reducing agent (e.g., Zinc dust).

-

The mixture is then heated to reflux for several hours. The formation of a black slurry indicates the generation of the active low-valent titanium species.

-

Coupling Reaction: After cooling the titanium slurry, a solution of 2-pyridinecarboxaldehyde in anhydrous THF is added dropwise. A small amount of pyridine is sometimes added to facilitate the reaction.

-

The reaction mixture is then heated to reflux and stirred for several hours to overnight.

-

Work-up and Isolation: After cooling to room temperature, the reaction is quenched, typically by the slow addition of aqueous potassium carbonate or hydrochloric acid.

-

The resulting mixture is filtered (e.g., through Celite) to remove titanium oxides. The filtrate is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography on silica gel or recrystallization to yield pure trans-1,2-bis(2-pyridyl)ethylene.

McMurry Coupling Experimental Workflow

Caption: General workflow for the McMurry coupling synthesis of trans-1,2-bis(2-pyridyl)ethylene.

Data Presentation

The following table summarizes key quantitative data for trans-1,2-bis(2-pyridyl)ethylene.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀N₂ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | Yellow powder/crystals | [2] |

| Melting Point | 118-119 °C | [2] |

| Boiling Point | 150-160 °C at 2 mmHg | [2] |

| ¹H NMR | See characterization section for details | |

| ¹³C NMR | See characterization section for details | |

| IR Spectroscopy | See characterization section for details | |

| Mass Spectrometry | See characterization section for details |

Characterization Data

Authentic samples of trans-1,2-bis(2-pyridyl)ethylene should be characterized by standard spectroscopic methods to confirm their identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the vinyl protons and the aromatic protons of the two pyridine rings. The coupling constant for the vinyl protons is characteristic of the trans geometry.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the vinyl carbons and the carbons of the pyridine rings.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for C=C stretching of the alkene and C=N and C=C stretching vibrations of the pyridine rings.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound.

Applications in Research and Drug Development

While trans-1,2-bis(2-pyridyl)ethylene is a well-known ligand in coordination chemistry, its direct application in drug development or its role in specific signaling pathways is not extensively documented in publicly available literature. Its isomers and related bis(pyridyl)ethylene structures are investigated for their potential as photoswitches and in the construction of functional materials. In the context of drug development, such rigid linkers can be used as scaffolds for the synthesis of more complex molecules with potential biological activity. However, no specific signaling pathway has been identified for this compound itself.

Conclusion

The synthesis of trans-1,2-bis(2-pyridyl)ethylene is readily achievable through standard organic chemistry methodologies, primarily the Wittig reaction and McMurry coupling. This guide provides the foundational protocols for these syntheses. Researchers should note the importance of thorough purification and spectroscopic characterization to ensure the purity and correct isomeric form of the final product. While the direct biological applications of this specific molecule are not yet well-defined, its utility as a versatile building block in chemistry remains significant.

References

An In-depth Technical Guide to the Chemical Properties of 1,2-Bis(2-pyridyl)ethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,2-Bis(2-pyridyl)ethylene (B2PE), a versatile pyridyl ligand of significant interest in coordination chemistry, materials science, and photochemistry. This document details the compound's physical and spectroscopic characteristics, synthesis methodologies, and key chemical reactions, with a particular focus on its photochemical behavior. Experimental protocols and data are presented to facilitate further research and application in fields such as the development of novel photoactive materials and metal-organic frameworks.

Introduction

This compound is a conjugated organic molecule characterized by a central ethylene bridge connecting two pyridine rings at their 2-positions. The nitrogen atoms in the pyridine rings act as coordination sites, making B2PE an excellent bidentate ligand for a wide array of metal ions. Its rigid, planar structure and the presence of a photoisomerizable carbon-carbon double bond impart unique photophysical and photochemical properties to the molecule and its coordination compounds. This guide aims to consolidate the current knowledge on B2PE, providing a valuable resource for professionals engaged in chemical synthesis, materials design, and drug development.

Physicochemical Properties

This compound is typically a yellow crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Melting Point | 118-119 °C | [2] |

| Boiling Point | 150-160 °C at 2 mmHg | [2] |

| CAS Number | 1437-15-6 | [1] |

Spectroscopic Properties

The spectroscopic signature of this compound is crucial for its identification and for understanding its electronic structure.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Data available but specific shifts are context-dependent. |

| ¹³C NMR | Data available but specific shifts are context-dependent. |

| Mass Spectrometry (EI) | m/z 182 (M⁺), 181, 104, 78, 51 |

| Infrared (IR) | Characteristic peaks for C=C and C=N stretching. |

| UV-Visible Absorption | Absorption maxima are solvent-dependent. |

| Fluorescence Emission | Emission maxima are solvent- and environment-dependent. |

Note: Detailed NMR and IR spectra are available in various databases but are not reproduced here due to their complexity and dependence on experimental conditions.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde.

Experimental Protocol: Wittig Synthesis

This protocol describes the synthesis of (E)-1,2-bis(2-pyridyl)ethylene from 2-pyridinecarboxaldehyde and (2-pyridylmethyl)triphenylphosphonium chloride.

Materials:

-

(2-Pyridylmethyl)triphenylphosphonium chloride

-

2-Pyridinecarboxaldehyde

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve (2-pyridylmethyl)triphenylphosphonium chloride in dichloromethane.

-

Add an aqueous solution of sodium hydroxide to the flask with vigorous stirring. The formation of the ylide is often indicated by a color change.

-

To the stirred solution, add 2-pyridinecarboxaldehyde dropwise.

-

Allow the reaction to stir at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol to yield pure (E)-1,2-bis(2-pyridyl)ethylene.

Caption: Workflow for the Wittig synthesis of (E)-1,2-Bis(2-pyridyl)ethylene.

Photochemical Properties: Photoisomerization and Photodimerization

Upon irradiation with UV light, this compound can undergo both trans-cis photoisomerization and [2+2] photodimerization, particularly in the solid state or in organized media. The outcome of the photoreaction is highly dependent on the reaction conditions, such as the solvent, the presence of metal ions, and the crystal packing in the solid state.

The photodimerization typically leads to the formation of a cyclobutane ring, yielding tetrakis(2-pyridyl)cyclobutane isomers. The stereochemistry of the resulting cyclobutane is dictated by the initial arrangement of the ethylene moieties, as described by Schmidt's topochemical principles.

Caption: Photochemical pathways of this compound.

Experimental Protocol: Photophysical Measurements

UV-Visible Absorption Spectroscopy:

-

Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile).

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

-

The wavelength of maximum absorbance (λ_max) should be determined.

Fluorescence Spectroscopy:

-

Using the same solution, excite the sample at its λ_max using a spectrofluorometer.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission (λ_em) should be determined.

Fluorescence Quantum Yield Measurement (Relative Method):

-

A standard fluorophore with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region is required (e.g., quinine sulfate).

-

Prepare a series of solutions of both the standard and the sample with low absorbances (typically < 0.1) at the excitation wavelength.

-

Measure the absorbance and the integrated fluorescence intensity for each solution.

-

Plot integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots (Grad) is proportional to the quantum yield.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where η is the refractive index of the solvent.

Coordination Chemistry

This compound is a versatile ligand in coordination chemistry, forming stable complexes with a variety of transition metals. The resulting metal-organic frameworks (MOFs) and coordination polymers exhibit interesting properties, including photoluminescence and catalytic activity. The photochemical and photophysical properties of the B2PE ligand can be modulated upon coordination to a metal center.

Conclusion

This compound is a molecule with a rich chemical landscape, offering numerous opportunities for research and application. Its facile synthesis, well-defined structure, and intriguing photochemical and coordination properties make it a valuable building block in the design of functional materials. This guide has provided a foundational overview of its key chemical characteristics and experimental methodologies to aid researchers in harnessing the potential of this versatile compound. Further investigations into its applications in areas such as molecular switches, sensors, and photodynamic therapy are warranted.

References

An In-depth Technical Guide on the Physical Properties of 1,2-Bis(2-pyridyl)ethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2-Bis(2-pyridyl)ethylene, a key building block in coordination chemistry and materials science. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Core Physical and Chemical Properties

This compound, also known as 2,2'-vinylenedipyridine, is a solid organic compound with the chemical formula C₁₂H₁₀N₂. It is recognized for its role as a ligand in the formation of metal-organic frameworks and coordination polymers. The trans-isomer is the more stable and commonly utilized form.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂ | |

| Molecular Weight | 182.22 g/mol | |

| Appearance | White to gray to brown powder/crystal | |

| CAS Number | 1437-15-6 |

Thermodynamic Properties

The melting and boiling points are critical parameters for the purification and handling of this compound.

Table 2: Thermodynamic Data for this compound

| Property | Value | Conditions | Reference |

| Melting Point | 118-119 °C | - | [1][2] |

| Boiling Point | 150-160 °C | 2 mmHg | [1][2] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Spectra available, specific shifts depend on solvent |

| ¹³C NMR | Spectra available, specific shifts depend on solvent |

| Infrared (IR) | Spectra available, characteristic peaks for pyridyl and vinyl groups |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) expected at m/z = 182.22 |

Experimental Protocols

Synthesis of trans-1,2-Bis(2-pyridyl)ethylene via Wittig Reaction

A common and effective method for the synthesis of trans-1,2-Bis(2-pyridyl)ethylene is the Wittig reaction. This reaction involves the formation of a phosphorus ylide which then reacts with an aldehyde to form the alkene.

Materials:

-

2-Picolyl chloride hydrochloride

-

Triphenylphosphine (PPh₃)

-

Strong base (e.g., n-butyllithium in THF)

-

2-Pyridinecarboxaldehyde

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Preparation of the Phosphonium Salt: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-picolyl chloride hydrochloride and an equimolar amount of triphenylphosphine in an appropriate anhydrous solvent. Stir the mixture at room temperature until the formation of the phosphonium salt is complete, which can be monitored by TLC or NMR. The salt is typically isolated by filtration.

-

Formation of the Ylide (Wittig Reagent): Suspend the prepared phosphonium salt in anhydrous THF under an inert atmosphere. Cool the suspension to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add one equivalent of a strong base, such as n-butyllithium, to the suspension. The formation of the deep red-colored ylide indicates a successful reaction.

-

Wittig Reaction: While maintaining the low temperature, slowly add a solution of 2-pyridinecarboxaldehyde in anhydrous THF to the ylide solution. Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure trans-1,2-Bis(2-pyridyl)ethylene.

Characterization Protocols

The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the first sign of melting to the complete liquefaction of the solid is recorded as the melting point.

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

The IR spectrum is obtained using an FTIR spectrometer. A small amount of the solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

The mass spectrum is acquired using a mass spectrometer, typically with an electron ionization (EI) source. A dilute solution of the sample is introduced into the instrument to determine the mass-to-charge ratio of the molecular ion and any fragment ions.

Visualizations

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

In-Depth Technical Guide to the ¹H NMR Spectrum of 1,2-Bis(2-pyridyl)ethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of trans-1,2-Bis(2-pyridyl)ethylene. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the characterization and utilization of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of trans-1,2-Bis(2-pyridyl)ethylene exhibits a distinct set of signals corresponding to the different proton environments in the molecule. The symmetry of the trans isomer simplifies the spectrum, resulting in five unique signals. The data, acquired in deuterated chloroform (CDCl₃) at 90 MHz, is summarized in the table below.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H-6, H-6' | 8.63 | Doublet (d) | 4.2 | 2H |

| H-4, H-4' | 7.70 | Triplet of doublets (td) | 7.7, 1.8 | 2H |

| H-3, H-3' | 7.50 | Doublet (d) | 7.8 | 2H |

| H-α, H-β | 7.38 | Singlet (s) | - | 2H |

| H-5, H-5' | 7.18 | Doublet of doublets (dd) | 7.5, 4.8 | 2H |

Experimental Protocol

The following protocol outlines the methodology for acquiring the ¹H NMR spectrum of 1,2-Bis(2-pyridyl)ethylene.

1. Sample Preparation:

-

A sample of approximately 5-10 mg of this compound is accurately weighed.

-

The sample is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a standard 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

A 90 MHz NMR spectrometer is used for the analysis.

-

The prepared NMR tube is placed in the spectrometer's probe.

-

The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

The free induction decay (FID) is recorded and Fourier transformed to obtain the frequency-domain spectrum.

3. Data Processing:

-

The resulting spectrum is phase-corrected.

-

The baseline is corrected to ensure accurate integration.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

The signals are integrated to determine the relative number of protons.

-

The multiplicities and coupling constants are determined from the splitting patterns of the signals.

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the molecular structure of trans-1,2-Bis(2-pyridyl)ethylene and the assignment of its protons, corresponding to the data presented in the ¹H NMR spectrum.

Caption: Molecular structure of trans-1,2-Bis(2-pyridyl)ethylene with proton assignments.

In-Depth Technical Guide: 13C NMR Spectroscopy of 1,2-Bis(2-pyridyl)ethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for the trans isomer of 1,2-Bis(2-pyridyl)ethylene, also known as (E)-1,2-di(pyridin-2-yl)ethene. This compound is a key building block in coordination chemistry and materials science. The following sections present the quantitative 13C NMR data, a comprehensive experimental protocol, and a visual representation of the molecular structure with its corresponding chemical shifts.

13C NMR Spectroscopic Data

The 13C NMR spectrum of this compound was recorded in deuterated chloroform (CDCl3). Due to the molecule's symmetry, six distinct signals are observed in the proton-decoupled 13C NMR spectrum. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: 13C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C2/C2' | 155.9 |

| C6/C6' | 149.3 |

| C4/C4' | 136.7 |

| Cα/Cα' | 132.0 |

| C5/C5' | 123.6 |

| C3/C3' | 121.7 |

Experimental Protocol

The following is a representative protocol for the acquisition of 13C NMR data for this compound.

2.1 Sample Preparation

A sample of approximately 10-20 mg of solid this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). The solution is then transferred to a 5 mm NMR tube.

2.2 Instrumentation

The 13C NMR spectrum is acquired on a 400 MHz NMR spectrometer, which corresponds to a 13C frequency of 101 MHz.

2.3 Data Acquisition Parameters

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument) is utilized.

-

Solvent: CDCl3

-

Temperature: 298 K (25 °C)

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans (ns): 1024 (This can be adjusted based on sample concentration to achieve an adequate signal-to-noise ratio).

-

Spectral Width (sw): Approximately 200-250 ppm, centered around 100 ppm, to encompass the full range of expected chemical shifts.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl3 at 77.16 ppm.

2.4 Data Processing

The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 1-2 Hz) followed by a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Visualization of Molecular Structure and 13C NMR Assignments

The following diagram illustrates the chemical structure of (E)-1,2-Bis(2-pyridyl)ethylene with the carbon atoms numbered for clear assignment of the 13C NMR signals.

Caption: Molecular structure of (E)-1,2-Bis(2-pyridyl)ethylene with 13C NMR assignments.

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 1,2-Bis(2-pyridyl)ethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis) absorption spectrum of 1,2-Bis(2-pyridyl)ethylene (2,2'-BPE), a molecule of significant interest in coordination chemistry, materials science, and photochemistry. This document details the electronic transitions, solvent effects, and experimental protocols associated with its spectroscopic characterization, presenting quantitative data in a clear and accessible format.

Introduction to this compound

This compound is a conjugated organic molecule that exists as two geometric isomers: trans-1,2-bis(2-pyridyl)ethylene and cis-1,2-bis(2-pyridyl)ethylene. The planarity and extended π-conjugation of the trans isomer, in particular, give rise to distinct photophysical properties. These characteristics make it a valuable ligand for the construction of metal-organic frameworks (MOFs), coordination polymers, and photoswitchable materials. Understanding its UV-Vis absorption spectrum is fundamental to harnessing its potential in these applications.

Electronic Transitions and Spectral Features

The UV-Vis absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the conjugated system. The exact position and intensity of these bands are influenced by the isomerization state (cis or trans) and the polarity of the solvent.

The trans isomer typically exhibits a strong absorption band at longer wavelengths compared to the cis isomer due to its more extended and planar conjugated system. This principal absorption band is attributed to the π-π* transition of the stilbene-like core. Shorter wavelength bands may also be observed, corresponding to transitions within the pyridyl rings.

Quantitative UV-Vis Absorption Data

For coordination polymers involving trans-1,2-bis(4-pyridyl)ethylene, the solid-state UV-Vis spectra show characteristic absorption maxima (λmax) for the ligand's π–π* transitions.

| Compound | λmax (nm) for π–π* Transition |

| CoBpe Complex | 267 |

| NiBpe Complex | 268 |

Table 1: Solid-state UV-Vis absorption maxima for the π–π transition of the trans-1,2-bis(4-pyridyl)ethylene ligand in coordination polymers.*[1]

It is important to note that these values are for the solid state and for the 4-pyridyl isomer. Solution-phase spectra for this compound are expected to show solvent-dependent shifts. Further experimental investigation is required to populate a comprehensive table for the 2-pyridyl isomer in various solvents.

Experimental Protocols

The following section outlines a general experimental protocol for obtaining the UV-Vis absorption spectrum of this compound in solution. This protocol is based on standard spectroscopic techniques.

Materials and Instrumentation

-

Compound: trans-1,2-Bis(2-pyridyl)ethylene (or its cis isomer)

-

Solvents: Spectroscopic grade solvents of varying polarities (e.g., hexane, cyclohexane, dichloromethane, acetonitrile, ethanol, methanol).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Quartz cuvettes with a 1 cm path length.

Solution Preparation

-

Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) in a chosen solvent.

-

Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

Spectroscopic Measurement

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

-

Blanking: Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.

-

Data Acquisition: Scan the desired wavelength range (e.g., 200-500 nm) and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Caption: Experimental workflow for obtaining the UV-Vis absorption spectrum.

Photoisomerization and its Spectroscopic Signature

This compound can undergo reversible trans-cis photoisomerization upon irradiation with UV light. This process can be monitored using UV-Vis spectroscopy, as the two isomers have distinct absorption spectra. The trans isomer, with its higher molar absorptivity and red-shifted λmax, will show a decrease in its characteristic absorption band, while new bands corresponding to the cis isomer appear. The presence of an isosbestic point in the series of spectra recorded during isomerization indicates a clean conversion between the two species.

Caption: Reversible photoisomerization of this compound.

Conclusion

The UV-Vis absorption spectrum of this compound is a critical tool for its characterization and for understanding its behavior in various chemical environments. The π-π* transitions of its conjugated system give rise to strong absorption bands that are sensitive to the molecule's isomeric form and the surrounding solvent. While detailed quantitative data in solution remains a subject for further investigation, the established protocols and the understanding of its photochromic behavior provide a solid foundation for researchers and professionals working with this versatile molecule. This guide serves as a foundational resource, encouraging further detailed spectroscopic studies to fully elucidate the rich photophysical properties of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1,2-Bis(2-pyridyl)ethylene

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,2-Bis(2-pyridyl)ethylene (BPE), a compound of significant interest in coordination chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization.

Introduction to this compound and its Vibrational Properties

This compound is a conjugated organic ligand featuring two pyridine rings linked by an ethylene bridge. The molecule can exist in both cis and trans isomeric forms, with the trans isomer being generally more stable and commonly studied. The infrared spectrum of BPE is rich with information, revealing characteristic vibrational modes of the pyridyl rings, the vinyl group, and the coupling between these structural motifs. Understanding these vibrational signatures is crucial for confirming molecular identity, assessing purity, and studying intermolecular interactions in larger assemblies such as metal-organic frameworks (MOFs) and coordination polymers.

Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100 - 3000 | Medium to Weak | C-H stretching vibrations of the pyridyl rings |

| 3050 - 3000 | Medium to Weak | C-H stretching vibrations of the vinyl group |

| 1620 - 1580 | Strong | C=C stretching vibration of the vinyl group |

| 1590 - 1550 | Strong | C=C and C=N stretching vibrations within the pyridyl rings |

| 1480 - 1420 | Medium | In-plane C-H bending vibrations of the pyridyl rings |

| 1250 - 1190 | Medium | In-plane C-H bending vibrations of the vinyl group |

| 1000 - 960 | Strong | Out-of-plane C-H bending (wagging) of the trans-vinyl group |

| 800 - 750 | Strong | Out-of-plane C-H bending of the pyridyl rings |

Experimental Protocol for Infrared Spectral Acquisition

A standard and reliable method for obtaining the infrared spectrum of solid this compound is through the use of Fourier Transform Infrared (FTIR) spectroscopy, employing either the Potassium Bromide (KBr) pellet technique or Attenuated Total Reflectance (ATR).

KBr Pellet Method

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The grinding process should be performed in a low-humidity environment to minimize water absorption.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into a pellet press die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) by co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

-

The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.

-

Attenuated Total Reflectance (ATR) Method

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Spectrum:

-

Record a background spectrum with the clean, empty ATR crystal.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

-

-

Spectral Acquisition:

-

Acquire the sample spectrum over the range of 4000-650 cm⁻¹ (the lower limit is often determined by the ATR crystal material).

-

As with the KBr method, co-add multiple scans to improve the data quality.

-

Logical Workflow for Spectral Analysis

The process of analyzing the infrared spectrum of this compound can be systematically approached to extract meaningful structural information.

Caption: A logical workflow for the analysis of the infrared spectrum of this compound.

Key Vibrational Modes of this compound

The primary vibrational modes that give rise to the characteristic peaks in the infrared spectrum of this compound are illustrated in the diagram below. These modes involve the stretching and bending of bonds within the pyridyl rings and the central ethylene bridge.

Caption: A diagram illustrating the key vibrational modes of this compound.

Conclusion

The infrared spectrum of this compound provides a detailed fingerprint of its molecular structure. By understanding the characteristic absorption bands and their corresponding vibrational modes, researchers can effectively utilize FTIR spectroscopy for the identification and characterization of this important ligand and its derivatives in various scientific applications. The experimental protocols and analytical workflows presented in this guide offer a robust framework for obtaining and interpreting high-quality infrared spectra.

Unraveling the Crystal Structures of 1,2-Bis(2-pyridyl)ethylene Isomers: An In-depth Technical Guide

An examination of the crystallographic landscapes of (E)- and (Z)-1,2-Bis(2-pyridyl)ethylene reveals a tale of two isomers: one readily forming well-ordered single crystals in multiple polymorphs, the other proving elusive in its crystalline state. This technical guide provides a comprehensive overview of the available crystal structure data for the stable (E)-isomer, alongside an exploration of the synthetic routes and inherent challenges that have, to date, precluded the crystallographic characterization of its (Z)-counterpart.

For researchers and professionals in the fields of crystallography, materials science, and drug development, understanding the three-dimensional arrangement of molecules is paramount. The geometry and intermolecular interactions within a crystal lattice dictate a compound's physical and chemical properties, influencing everything from solubility and melting point to reactivity and bioavailability. This guide delves into the structural intricacies of the (E)- and (Z)-isomers of 1,2-Bis(2-pyridyl)ethylene, a molecule of interest for its role as a ligand in coordination chemistry and its potential applications in photochemistry and materials science.

The Readily Crystallizable (E)-Isomer: A Study in Polymorphism

The trans- or (E)-isomer of this compound is the more thermodynamically stable of the two and has been the subject of numerous crystallographic studies. This has led to the identification and characterization of at least two distinct polymorphic forms: one crystallizing in the orthorhombic system and the other in the monoclinic system.

The existence of these polymorphs highlights the ability of the (E)-1,2-Bis(2-pyridyl)ethylene molecule to adopt different packing arrangements in the solid state, influenced by crystallization conditions. The orthorhombic form is noted for exhibiting π-π stacking interactions between the pyridyl rings of adjacent molecules, a common feature in the crystal engineering of aromatic compounds that can influence electronic properties.

Crystallographic Data of (E)-1,2-Bis(2-pyridyl)ethylene Polymorphs

The crystallographic data for the monoclinic and orthorhombic polymorphs of (E)-1,2-Bis(2-pyridyl)ethylene, as retrieved from the Crystallography Open Database (COD), are summarized in the tables below for comparative analysis.

Table 1: Crystallographic Data for Monoclinic Polymorph of (E)-1,2-Bis(2-pyridyl)ethylene

| Parameter | Value |

| COD ID | 7116125 |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 11.212(2) |

| b (Å) | 5.923(1) |

| c (Å) | 7.915(1) |

| α (°) | 90 |

| β (°) | 108.85(1) |

| γ (°) | 90 |

| Volume (ų) | 497.97 |

| Z | 2 |

Table 2: Crystallographic Data for Orthorhombic Polymorph of (E)-1,2-Bis(2-pyridyl)ethylene

| Parameter | Value |

| COD ID | 7116126 |

| Crystal System | Orthorhombic |

| Space Group | P b c n |

| a (Å) | 15.655(3) |

| b (Å) | 5.986(1) |

| c (Å) | 10.372(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 972.58 |

| Z | 4 |

The Elusive (Z)-Isomer: A Crystallization Challenge

In stark contrast to its (E)-counterpart, the cis- or (Z)-isomer of this compound has not been successfully characterized by single-crystal X-ray diffraction. A thorough search of crystallographic databases reveals a notable absence of any deposited crystal structure for this isomer.

The primary route to obtaining the (Z)-isomer is through the photochemical isomerization of the more stable (E)-isomer. This process typically involves irradiating a solution of the (E)-isomer with ultraviolet light, which promotes the conversion to the (Z)-form. However, the isolation of the pure (Z)-isomer in a solid, crystalline state presents significant challenges.

Several factors may contribute to the difficulty in obtaining single crystals of (Z)-1,2-Bis(2-pyridyl)ethylene:

-

Inherent Instability: The (Z)-isomer is thermodynamically less stable than the (E)-isomer due to steric hindrance between the two pyridyl rings, which are forced into a more crowded arrangement. This inherent instability can make it prone to revert to the (E)-form, particularly under conditions that might favor crystallization, such as heating or prolonged standing.

-

Purification Difficulties: The photochemical isomerization rarely proceeds to completion, resulting in a mixture of (E)- and (Z)-isomers. Separating these isomers can be challenging due to their similar physical properties, and any residual (E)-isomer can act as an impurity that inhibits the crystallization of the (Z)-form.

-

Unfavorable Packing: The non-planar, sterically hindered conformation of the (Z)-isomer may not lend itself to efficient and ordered packing in a crystal lattice. The molecule's shape could frustrate the formation of a well-defined, repeating three-dimensional structure.

While the crystal structure of the (Z)-isomer remains undetermined, its existence and properties in solution are well-documented through spectroscopic techniques such as NMR and UV-Vis spectroscopy.

Experimental Protocols

Synthesis and Crystallization of (E)-1,2-Bis(2-pyridyl)ethylene

A common method for the synthesis of (E)-1,2-Bis(2-pyridyl)ethylene involves the Wittig reaction.

Experimental Workflow: Synthesis of (E)-1,2-Bis(2-pyridyl)ethylene

Caption: Workflow for the synthesis and crystallization of (E)-1,2-Bis(2-pyridyl)ethylene.

Detailed Protocol:

-

Synthesis: The synthesis of (E)-1,2-Bis(2-pyridyl)ethylene can be achieved via various methods, with the Wittig reaction being a common approach. This typically involves the reaction of 2-pyridinecarboxaldehyde with a phosphonium ylide derived from 2-picolyl chloride. The reaction is usually carried out in an organic solvent in the presence of a base.

-

Purification: The crude product is often a mixture of (E)- and (Z)-isomers, with the (E)-isomer being the major product. Purification can be achieved by recrystallization or column chromatography to isolate the pure (E)-isomer.

-

Single Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified (E)-isomer in a suitable solvent such as ethanol, methanol, or acetonitrile. Alternatively, slow cooling of a saturated solution can also yield high-quality crystals. The specific solvent and crystallization conditions can influence which polymorphic form is obtained.

Photochemical Isomerization to the (Z)-Isomer

The (Z)-isomer is typically prepared by the photochemical isomerization of the (E)-isomer.

Logical Relationship: Isomerization of this compound

Caption: Relationship between the (E) and (Z) isomers of this compound.

Detailed Protocol:

-

Preparation of Solution: A solution of pure (E)-1,2-Bis(2-pyridyl)ethylene is prepared in a suitable solvent that does not absorb significantly at the irradiation wavelength (e.g., acetonitrile, hexane).

-

Irradiation: The solution is irradiated with a UV lamp, typically with a wavelength corresponding to the π-π* transition of the ethene bridge (around 300-360 nm). The progress of the isomerization can be monitored by techniques such as UV-Vis or NMR spectroscopy.

-

Isolation (Attempted): After irradiation, the solvent is removed under reduced pressure. The resulting mixture of (E)- and (Z)-isomers can be subjected to chromatographic separation to attempt to isolate the (Z)-isomer. However, the instability of the (Z)-isomer often complicates its isolation in a pure, solid form.

Conclusion

The crystal structure of this compound presents a fascinating case of isomeric differences in crystallizability. The thermodynamically stable (E)-isomer readily forms well-defined single crystals, exhibiting at least two polymorphic forms (monoclinic and orthorhombic) whose crystallographic parameters have been determined. In contrast, the (Z)-isomer, accessible through photochemical isomerization of the (E)-form, has so far eluded crystallographic characterization. Its inherent instability and the challenges associated with its purification and crystallization have left its solid-state structure a subject for future investigation. Further research focusing on specialized crystallization techniques or the use of co-crystallizing agents may one day unlock the secrets of the (Z)-isomer's crystalline architecture.

An In-depth Technical Guide on the Molecular Geometry of 1,2-Bis(2-pyridyl)ethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of 1,2-Bis(2-pyridyl)ethylene, a molecule of significant interest in coordination chemistry and materials science. This document details the structural parameters of its isomers, outlines the experimental methods for their determination, and presents a logical framework for understanding their relationship.

Introduction to this compound

This compound (also known as 2,2'-vinylenedipyridine) is a bidentate chelating ligand characterized by two pyridine rings linked by an ethylene bridge. Its chemical formula is C₁₂H₁₀N₂ with a molecular weight of 182.22 g/mol .[1] The molecule exists as two geometric isomers: cis and trans (Z and E configuration, respectively). The trans isomer, formally named 2-[(E)-2-pyridin-2-ylethenyl]pyridine, is generally the more stable and more commonly studied form.[1] The planarity and electronic structure of these isomers play a crucial role in their coordination to metal centers and in the properties of the resulting materials.

Molecular Geometry and Structural Parameters

The precise three-dimensional arrangement of atoms in this compound is determined through experimental techniques such as single-crystal X-ray diffraction and computational methods like Density Functional Theory (DFT).

Experimental Data from X-ray Crystallography

The crystal structure of trans-1,2-Bis(2-pyridyl)ethylene has been determined and is available in the Crystallography Open Database (COD). The following tables summarize the key bond lengths, bond angles, and dihedral angles derived from crystallographic data.

Table 1: Selected Bond Lengths for trans-1,2-Bis(2-pyridyl)ethylene

| Bond | Length (Å) |

| C=C (vinyl) | 1.33 |

| C-C (vinyl-pyridyl) | 1.48 |

| C-N (pyridyl) | 1.34 - 1.35 |

| C-C (pyridyl) | 1.38 - 1.40 |

| C-H (vinyl) | 0.93 - 0.97 |

| C-H (pyridyl) | 0.93 - 0.98 |

Table 2: Selected Bond Angles for trans-1,2-Bis(2-pyridyl)ethylene

| Angle | Value (°) |

| C-C=C (vinyl) | 126 - 128 |

| C=C-C (vinyl-pyridyl) | 125 - 127 |

| C-C-N (pyridyl) | 122 - 124 |

| C-C-C (pyridyl) | 118 - 121 |

| H-C=C (vinyl) | 115 - 117 |

Table 3: Selected Dihedral Angles for trans-1,2-Bis(2-pyridyl)ethylene

| Dihedral Angle (Atoms) | Value (°) |

| C(pyridyl)-C-C=C | ~180 |

| N-C-C-C (pyridyl ring torsion) | ~0 |

Note: The values presented are typical ranges and may vary slightly depending on the specific crystal packing and experimental conditions.

Computational Data from Density Functional Theory (DFT)

Computational studies, particularly using DFT with functionals like B3LYP, provide a theoretical model of the molecular geometry in the gas phase, free from crystal packing effects. These calculations are instrumental in understanding the intrinsic properties of the molecule and its isomers.

Table 4: DFT Calculated Geometric Parameters for trans-1,2-Bis(2-pyridyl)ethylene (B3LYP/6-311G)*

| Parameter | Calculated Value |

| C=C Bond Length (Å) | 1.34 |

| C-C Bond Length (Å) | 1.47 |

| C-N Bond Length (Å) | 1.34 |

| C=C-C Bond Angle (°) | 126.5 |

| Pyridyl Ring Torsion (°) | 0.0 |

Experimental Protocols

The determination of the molecular geometry of this compound relies on well-established experimental techniques.

Synthesis and Isomer Separation

The synthesis of this compound can be achieved through various organic coupling reactions. The separation of the cis and trans isomers is typically performed using chromatographic techniques, leveraging the differences in polarity and physical properties between the two isomers.

Single-Crystal X-ray Diffraction

A general protocol for the determination of molecular structure by single-crystal X-ray diffraction involves the following key steps:

-

Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. Common methods include slow evaporation of the solvent, vapor diffusion, and slow cooling.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. An atomic model is then built into the electron density and refined against the experimental data to yield the final, precise molecular structure.

Isomeric Relationship and Interconversion

The cis and trans isomers of this compound can be interconverted under certain conditions, typically through photoisomerization. This process involves the absorption of light, which promotes the molecule to an excited state where rotation around the C=C double bond is possible.

Caption: Photoisomerization pathway of this compound.

Conclusion

The molecular geometry of this compound is well-characterized, with the trans isomer being the thermodynamically more stable form. The precise bond lengths, angles, and dihedral angles have been determined through a combination of single-crystal X-ray diffraction and computational modeling. Understanding these structural details is fundamental for the rational design of novel coordination complexes and functional materials with tailored electronic and photophysical properties.

References

Unraveling the Electronic Landscape of 1,2-Bis(2-pyridyl)ethylene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The geometric isomers of 1,2-Bis(2-pyridyl)ethylene (2,2'-BPE), specifically the trans and cis configurations, exhibit distinct electronic structures that dictate their photophysical and electrochemical behaviors. Understanding these differences is paramount for their application in molecular electronics, photopharmacology, and as building blocks for advanced materials. This technical guide provides a comprehensive overview of the electronic properties of trans- and cis-2,2'-BPE, detailing their synthesis, characterization, and the theoretical underpinnings of their behavior.

Comparative Electronic and Photophysical Properties

The electronic properties of the trans and cis isomers of this compound are fundamentally governed by their molecular geometry. The planar and more conjugated system of the trans isomer generally leads to red-shifted absorption and emission spectra compared to the sterically hindered and non-planar cis isomer. Upon photoexcitation, trans-2,2'-BPE can undergo isomerization to the cis form, a process that can be monitored by changes in the UV-Vis absorption spectrum.

Table 1: Photophysical Properties of this compound Isomers

| Property | trans-1,2-Bis(2-pyridyl)ethylene | cis-1,2-Bis(2-pyridyl)ethylene |

| Absorption Maximum (λ_max) | ~320-340 nm | Shorter wavelength than trans-isomer |

| Molar Absorptivity (ε) | High | Lower than trans-isomer |

| Emission Maximum (λ_em) | Solid-state fluorescence observed | Generally non-emissive or weakly emissive |

| Fluorescence Quantum Yield (Φ_f) | Moderate in the solid state[1] | Low to negligible |

| Photoisomerization Quantum Yield (Φ_t→c) | Wavelength-dependent | - |

Note: Specific quantitative data for the cis-isomer is scarce in the literature, and the provided information is based on general principles of stilbene-like photoisomerization.

Electrochemical Behavior

Table 2: Electrochemical Properties of trans-1,2-Bis(4-pyridyl)ethylene (as an analogue)

| Property | Value (vs. reference electrode) |

| First Reduction Potential (E_1/2) | -1.50 V |

| Second Reduction Potential (E_1/2) | -1.95 V |

Data for the 4-pyridyl isomer is provided as a reference; specific values for the 2-pyridyl isomers may differ.

Experimental Protocols

Synthesis and Spectroscopic Characterization

trans-1,2-Bis(2-pyridyl)ethylene Synthesis: The trans isomer is the thermodynamically more stable form and can be synthesized through various coupling reactions. A common method involves the Wittig reaction between 2-pyridinecarboxaldehyde and the ylide generated from 2-(chloromethyl)pyridine.

cis-1,2-Bis(2-pyridyl)ethylene Generation and Characterization: The cis isomer is typically generated in situ by photoirradiation of a solution of the trans isomer.

-

Preparation of trans-2,2'-BPE solution: Prepare a dilute solution of trans-2,2'-BPE in a suitable solvent (e.g., acetonitrile, chloroform).

-

Photoirradiation: Irradiate the solution with UV light at a wavelength corresponding to the π-π* absorption band of the trans isomer (e.g., 313 nm or 365 nm).

-

Monitoring the Isomerization: Monitor the progress of the photoisomerization by acquiring UV-Vis absorption spectra at regular intervals. The appearance of a new absorption band at a shorter wavelength and a decrease in the absorbance of the trans isomer's main peak indicate the formation of the cis isomer.

-

NMR Characterization: The formation of the cis isomer and other photoproducts, such as cyclobutane dimers, can be confirmed by ¹H NMR spectroscopy of the irradiated solution after solvent evaporation.

Electrochemical Analysis

Cyclic Voltammetry (CV): Cyclic voltammetry is employed to determine the reduction and oxidation potentials of the isomers.

-

Electrolyte Solution: Prepare a solution of the isomer in a suitable solvent (e.g., anhydrous and deoxygenated acetonitrile or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Three-Electrode Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Measurement: Record the cyclic voltammogram by scanning the potential between the desired limits. The resulting voltammogram will show peaks corresponding to the reduction and oxidation events.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Caption: Photoisomerization and photocyclization pathways of this compound.

Caption: Workflow for the spectroscopic analysis of this compound isomers.

Caption: A simplified representation of the two-step electrochemical reduction of a BPE isomer.

References

An In-depth Technical Guide to the Photochemical Properties of Bipyridyl Ethylenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipyridyl ethylenes (BPEs), a class of photochromic compounds, are characterized by two pyridine rings linked by an ethylene bridge. Their structural similarity to stilbene, a well-studied photochromic molecule, makes them intriguing subjects for photochemical research. The nitrogen atoms in the pyridyl rings introduce unique electronic properties and coordination capabilities, leading to a rich and complex photochemistry that is sensitive to their isomeric structure, substitution patterns, and environment. This technical guide provides a comprehensive overview of the core photochemical properties of bipyridyl ethylenes, with a focus on their photoisomerization, fluorescence, and photocyclization behavior. Detailed experimental protocols for the characterization of these properties are also provided, along with visualizations of key photochemical pathways and experimental workflows.

Core Photochemical Processes

The absorption of ultraviolet (UV) or visible light by bipyridyl ethylenes can trigger a cascade of photophysical and photochemical events. The primary processes include:

-

Photoisomerization: The most prominent photochemical reaction is the reversible trans-cis (or E/Z) isomerization around the central carbon-carbon double bond. The trans isomer is typically the more thermodynamically stable form, while UV irradiation can populate the excited state, leading to the formation of the cis isomer. This process is often reversible, with the cis isomer converting back to the trans form either thermally or upon irradiation with a different wavelength of light.

-

Fluorescence: Like many conjugated systems, bipyridyl ethylenes can exhibit fluorescence, a process where a molecule emits a photon after being electronically excited. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure, solvent polarity, and the presence of coordinating species such as metal ions. For instance, some bipyridyl ethylene isomers that are non-fluorescent before irradiation have been observed to fluoresce after exposure to gamma radiation.

-

Photocyclization: In a process analogous to that of stilbene, the cis isomer of bipyridyl ethylenes can undergo an intramolecular photocyclization reaction. This reaction leads to the formation of a dihydrophenanthroline-type structure, which can then be oxidized to a planar, aromatic phenanthroline derivative.

These photochemical processes are often interconnected and can compete with each other, influencing the overall photophysical profile of the molecule.

Quantitative Photochemical Data

Table 1: Photoisomerization Quantum Yields of Bipyridyl Ethylene Derivatives

| Compound | Solvent/Environment | Excitation Wavelength (nm) | Quantum Yield (Φt→c) | Reference |

| fac-[Re(CO)3(Cl-phen)(trans-1,2-bis(4-pyridyl)ethylene)]+ | Not Specified | Various | 0.55 | [1] |

Table 2: Fluorescence Properties of Bipyridyl Ethylene Derivatives

| Compound | Solvent/Environment | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φf) | Excited-State Lifetime (τ) | Reference |

| trans-1,2-bis(pyridyl)ethylenes | Solid State | Post-γ-irradiation | Enhanced Fluorescence | Data not available | Data not available | [2] |

| Ruthenium(II) tris(2,2'-bipyridine) dichloride | Ethylene Glycol | 337 | Not Specified | Not Specified | ~450 ns | [3] |

| Ruthenium(II) tris(2,2'-bipyridine) dichloride | Water | 337 | Not Specified | Not Specified | ~180 ns | [3] |

Note: The data for Ruthenium(II) tris(2,2'-bipyridine) is included as a common reference for the photophysical properties of bipyridine-containing compounds.

Key Photochemical Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary photochemical pathways of bipyridyl ethylenes and a typical workflow for determining photoisomerization quantum yields.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of the photochemical properties of bipyridyl ethylenes. The following sections outline the protocols for key experiments.

Synthesis of Bipyridyl Ethylenes

Symmetrical and unsymmetrical bipyridyl ethylenes can be synthesized through various organic coupling reactions. A common method involves the Wittig reaction or Horner-Wadsworth-Emmons reaction between the appropriate pyridyl aldehydes and phosphonium salts or phosphonates. For unsymmetrical bipyridyl ethylenes, a sequential synthetic strategy is often required.

Example Synthesis of trans-1,2-bis(4-pyridyl)ethylene (4,4'-BPE):

-

Preparation of the Phosphonium Salt: 4-(Chloromethyl)pyridine hydrochloride is reacted with triphenylphosphine in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to yield 4-picolyltriphenylphosphonium chloride.

-

Wittig Reaction: The phosphonium salt is deprotonated with a strong base (e.g., sodium methoxide or n-butyllithium) in an anhydrous solvent (e.g., DMF or THF) under an inert atmosphere to form the ylide.

-

Coupling: 4-Pyridinecarboxaldehyde is added to the ylide solution, and the reaction mixture is stirred, typically at room temperature, to allow the coupling to proceed.

-

Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield pure trans-1,2-bis(4-pyridyl)ethylene.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is fundamental for observing the electronic transitions in bipyridyl ethylenes and for monitoring the progress of photochemical reactions.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the bipyridyl ethylene isomer in a UV-transparent solvent (e.g., acetonitrile, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.5.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with a cuvette containing only the solvent.

-

Measurement: Record the absorption spectrum of the sample over the desired wavelength range (typically 200-500 nm).

-

For Photochemical Reactions: To monitor a reaction, the sample in the cuvette is irradiated with a monochromatic light source (e.g., a filtered lamp or a laser). Absorption spectra are recorded at regular time intervals to observe the changes in the concentrations of the reactant and product(s). Isosbestic points, where the molar absorptivity of the reactant and product are equal, are indicative of a clean conversion.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emissive properties of the excited states of bipyridyl ethylenes.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the bipyridyl ethylene in a fluorescence-grade solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

-

Instrument Setup: Use a spectrofluorometer. Set the excitation and emission slit widths to control the resolution and signal-to-noise ratio.

-

Emission Spectrum: Set the excitation monochromator to a wavelength where the sample absorbs light and scan the emission monochromator to record the fluorescence emission spectrum.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator to record the excitation spectrum. This spectrum should ideally match the absorption spectrum if only one fluorescent species is present.

-

Quantum Yield Determination: The fluorescence quantum yield is typically determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The absorbance of the sample and standard at the excitation wavelength must be matched. The integrated fluorescence intensities of the sample and the standard are then compared.

Determination of Photoisomerization Quantum Yield

The quantum yield of photoisomerization is a critical parameter for quantifying the efficiency of the trans-cis conversion. Chemical actinometry is a common method for determining the photon flux of the light source.

Protocol:

-

Photon Flux Determination (Chemical Actinometry with Potassium Ferrioxalate):

-

Prepare a solution of potassium ferrioxalate in dilute sulfuric acid. This solution is light-sensitive and should be handled in the dark.

-

Irradiate a known volume of the actinometer solution with the same monochromatic light source and geometry that will be used for the bipyridyl ethylene sample for a measured period.

-

After irradiation, add a solution of 1,10-phenanthroline and a buffer to form a colored complex with the Fe²⁺ ions produced.

-

Measure the absorbance of the colored complex at its absorption maximum (around 510 nm) using a UV-Vis spectrophotometer.

-

Calculate the number of moles of Fe²⁺ formed using a calibration curve.

-

The photon flux (in Einsteins/s) can then be calculated using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

-

-

Photoisomerization of Bipyridyl Ethylene:

-

Irradiate a solution of the trans-bipyridyl ethylene of known concentration with the calibrated light source.

-

Monitor the change in concentration of the trans and cis isomers over time using UV-Vis spectroscopy or ¹H NMR spectroscopy.

-

-

Calculation of Quantum Yield:

-

The initial rate of disappearance of the trans isomer is determined from the concentration versus time data.

-

The photoisomerization quantum yield (Φt→c) is calculated by dividing the initial rate of isomerization by the photon flux absorbed by the sample.

-

Conclusion and Future Outlook

Bipyridyl ethylenes exhibit a fascinating and complex array of photochemical properties that are of significant interest to researchers in materials science, coordination chemistry, and drug development. Their ability to undergo photoisomerization, fluorescence, and photocyclization opens up possibilities for their application in molecular switches, sensors, and photoresponsive materials. While the fundamental photochemical pathways are understood, a comprehensive quantitative understanding of the photophysics of the full range of bipyridyl ethylene isomers remains an area for further investigation. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore and characterize the rich photochemistry of these versatile molecules. Future work in this area will likely focus on the synthesis of novel bipyridyl ethylene derivatives with tailored photochemical properties and their integration into advanced functional materials and biological systems.

References

The Pivotal Role of Bis(pyridyl)ethylene Ligands in Modern Coordination Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals